molecular formula C16H22O2 B14607507 2,2'-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) CAS No. 60410-71-1

2,2'-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one)

Cat. No.: B14607507
CAS No.: 60410-71-1
M. Wt: 246.34 g/mol
InChI Key: RSAJQDVDVODZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) is a complex organic compound characterized by its unique structure, which includes two cyclohexenone rings connected by an ethane-1,2-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) can be achieved through several methods:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) involves its interaction with various molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and participate in van der Waals interactions, which can stabilize or destabilize specific molecular conformations . These interactions can influence enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Ethane-1,2-diyl)bis(3-methylcyclohex-2-en-1-one) is unique due to its dual cyclohexenone rings connected by an ethane-1,2-diyl bridge, which imparts specific chemical and physical properties not found in simpler or structurally different compounds.

Properties

CAS No.

60410-71-1

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

3-methyl-2-[2-(2-methyl-6-oxocyclohexen-1-yl)ethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C16H22O2/c1-11-5-3-7-15(17)13(11)9-10-14-12(2)6-4-8-16(14)18/h3-10H2,1-2H3

InChI Key

RSAJQDVDVODZSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CCC1)CCC2=C(CCCC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.